Aurantinin B
Description
Discovery and Source Organisms
Aurantinin B was first discovered during systematic screening programs for biologically active compounds from eubacteria, specifically isolated from fermentation broths of Bacillus aurantinus strain KM-214. The initial discovery work revealed this compound as part of a family of novel antibiotics termed aurantinins, which exhibited distinctive structural characteristics and promising antimicrobial properties. Subsequently, genomics-inspired approaches led to the identification of this compound in additional Bacillus species, most notably Bacillus subtilis strain fmb60, a wild-type organism isolated from compost environments.
The producing organism Bacillus subtilis fmb60 demonstrates significant broad-spectrum antimicrobial activities and harbors novel polyketide synthase clusters within its genome sequence. Comprehensive genomic analysis revealed two distinct polyketide synthase clusters responsible for aurantinin production, leading to the bioactivity-guided isolation of three polyene antibiotics: aurantinins B, C, and D from fermentation cultures. This discovery represents a significant advancement in understanding the biosynthetic potential of soil-dwelling Bacillus species and their capacity to produce structurally complex secondary metabolites.
The isolation and characterization process involved sophisticated analytical techniques, with this compound being obtained through bioactivity-guided fractionation protocols. The compound's molecular structure was subsequently elucidated using liquid chromatography-high resolution mass spectrometry and nuclear magnetic resonance spectral analysis, revealing its complex polyketide architecture. The producing strains demonstrate remarkable biosynthetic capabilities, synthesizing these complex molecules as part of their natural metabolic repertoire.
Table 1: Source Organisms and Isolation Details for this compound
Historical Significance in Antibacterial Research
The discovery of this compound marked a significant milestone in antibacterial research, particularly in the context of developing new therapeutic agents against resistant bacterial pathogens. Historical investigations demonstrated that aurantinins exhibit potent antimicrobial activity specifically against gram-positive bacteria, including anaerobic species, while remaining inactive against gram-negative bacteria, filamentous fungi, and yeasts. This selectivity pattern established this compound as a valuable research tool for understanding bacterial cell wall and membrane interactions.
Early biological activity assessments revealed that this compound possessed superior antimicrobial potency compared to aurantinin A, establishing its prominence within this chemical family. The compound demonstrated exceptional activity against multidrug-resistant Staphylococcus aureus and Clostridium sporogenes, bacterial pathogens of significant clinical concern. These findings positioned this compound as a potential lead compound for developing new antibacterial agents targeting resistant bacterial infections.
The historical significance extends beyond mere antimicrobial activity, as this compound represented one of the first complex polyketide antibiotics where the complete biosynthetic pathway could be characterized at the molecular level. This achievement provided crucial insights into polyketide biosynthesis mechanisms and established important precedents for understanding how bacteria synthesize structurally complex secondary metabolites. The compound's discovery also contributed to the growing recognition of Bacillus species as prolific producers of bioactive natural products.
Furthermore, this compound research contributed significantly to understanding structure-activity relationships in polyketide antibiotics. Comparative studies revealed that specific structural modifications, particularly the glycosylation pattern distinguishing this compound from aurantinin A, directly influenced antimicrobial potency. These findings established important principles for rational drug design approaches targeting bacterial pathogens and highlighted the importance of understanding detailed molecular structures for optimizing biological activity.
Structural and Functional Paradoxes in Polyketide Antibiotics
This compound exemplifies several fascinating structural and functional paradoxes characteristic of complex polyketide antibiotics. The compound features a remarkable 6/7/8/5-fused tetracyclic ring system coupled with a triene alkyl chain terminating in a carboxylic acid group. This structural architecture creates unique challenges for both biosynthesis and biological activity, representing a sophisticated solution to multiple biochemical constraints.
The most intriguing paradox involves the biosynthetic strategy employed to manage intermediate toxicity during this compound production. The biosynthetic pathway incorporates a protective mechanism where a methyl ester bond, introduced by the enzyme Art28, remains intact throughout most of the biosynthetic process. This ester is only hydrolyzed in the final steps by the enzyme Art9, converting the inactive intermediate into active this compound. This strategy demonstrates remarkable evolutionary sophistication, allowing producing organisms to synthesize potent antibiotics without self-intoxication.
Table 2: Structural and Functional Characteristics of this compound
Another structural paradox relates to the compound's glycosylation pattern, where this compound contains a rare 3-keto sugar moiety attached to the core polyketide structure. This modification distinguishes it from aurantinin A and directly influences its enhanced antimicrobial activity. The stereochemical complexity of this sugar attachment required sophisticated analytical approaches combining spectroscopic methods with computational modeling to fully elucidate.
The functional paradox of this compound involves its selective toxicity profile. Despite its potent antibacterial activity against gram-positive pathogens, the compound demonstrates remarkable safety toward eukaryotic cells, with cytotoxicity concentrations exceeding 100 micrograms per milliliter against human cell lines. This selectivity suggests sophisticated molecular recognition mechanisms that distinguish between prokaryotic and eukaryotic membrane systems, though the precise molecular basis for this discrimination remains incompletely understood.
The biosynthetic machinery producing this compound also presents structural paradoxes typical of complex polyketide synthase systems. The polyketide synthase clusters responsible for this compound biosynthesis exhibit unusual architectural features, including incomplete domain sets at protein termini and unconventional domain arrangements. These atypical organizational patterns challenge traditional understanding of polyketide synthase function and suggest that alternative assembly mechanisms may operate in aurantinin biosynthesis.
The structural complexity of this compound ultimately reflects the sophisticated evolutionary pressures that shaped its biosynthesis and biological function. The compound represents a remarkable achievement in natural product chemistry, where multiple structural and functional constraints have been resolved through elegant molecular solutions. Understanding these paradoxes continues to provide valuable insights for designing new antibacterial agents and engineering novel biosynthetic pathways for pharmaceutical applications.
Properties
CAS No. |
97707-52-3 |
|---|---|
Molecular Formula |
C44H60O12 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
(7E,9E,11E)-12-[(1Z,6Z)-16-(3,5-dihydroxy-6-methyl-4-oxooxan-2-yl)oxy-4-hydroxy-3,7,15,19-tetramethyl-8,10-dioxo-9-oxatetracyclo[9.9.0.02,6.012,17]icosa-1,6,18-trien-20-yl]-3-hydroxy-2,5,7-trimethyldodeca-7,9,11-trienoic acid |
InChI |
InChI=1S/C44H60O12/c1-20(16-21(2)17-32(45)26(7)41(50)51)12-10-9-11-13-28-23(4)18-31-29(15-14-22(3)40(31)55-44-39(49)38(48)37(47)27(8)54-44)36-35(28)34-25(6)33(46)19-30(34)24(5)42(52)56-43(36)53/h9-13,18,21-22,25-29,31-33,36-37,39-40,44-47,49H,14-17,19H2,1-8H3,(H,50,51)/b10-9+,13-11+,20-12+,30-24-,35-34- |
InChI Key |
MPPYMLNQFAPEHU-YVJDAUHESA-N |
SMILES |
CC1CCC2C(C1OC3C(C(=O)C(C(O3)C)O)O)C=C(C(C4=C5C(C(CC5=C(C(=O)OC(=O)C24)C)O)C)C=CC=CC=C(C)CC(C)CC(C(C)C(=O)O)O)C |
Isomeric SMILES |
CC1CCC2C(C1OC3C(C(=O)C(C(O3)C)O)O)C=C(C(/C/4=C/5\C(C(C\C5=C(\C(=O)OC(=O)C24)/C)O)C)/C=C/C=C/C=C(\C)/CC(C)CC(C(C)C(=O)O)O)C |
Canonical SMILES |
CC1CCC2C(C1OC3C(C(=O)C(C(O3)C)O)O)C=C(C(C4=C5C(C(CC5=C(C(=O)OC(=O)C24)C)O)C)C=CC=CC=C(C)CC(C)CC(C(C)C(=O)O)O)C |
Synonyms |
aurantinin B |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Aurantinin B is characterized by a complex tetracyclic ring system and a triene alkyl chain with a carboxylic terminus. Its structure has been elucidated through advanced techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy, confirming its classification within the polyketide family of natural products .
Antibacterial Properties
Broad-Spectrum Activity
this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Clostridium sporogenes. Studies have shown that this compound disrupts bacterial cell membranes, leading to cell lysis and death . The minimum inhibitory concentration (MIC) values for this compound against these pathogens indicate its potential as a therapeutic agent in combating antibiotic resistance.
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves the disruption of bacterial cell membrane integrity. Electron microscopy studies have demonstrated that treatment with this compound leads to plasma membrane lysis, resulting in the efflux of intracellular components . This mode of action highlights its potential as a novel antibiotic candidate.
Biosynthetic Pathways
Research into the biosynthesis of this compound has revealed intricate mechanisms involving specific gene clusters within Bacillus subtilis. The aurantinin biosynthetic gene cluster includes genes responsible for the methylation and assembly of the polyketide structure. Notably, the enzyme Art28 has been identified as a malonyl-acyl carrier protein O-methyltransferase, which plays a crucial role in initiating polyketide biosynthesis through an unusual on-line methyl esterification strategy . This understanding of biosynthetic pathways not only aids in the production optimization of this compound but also opens avenues for engineering derivatives with enhanced properties.
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains
A study isolated this compound from Bacillus subtilis Fmb60, demonstrating its efficacy against resistant strains. The research utilized bioactivity-guided isolation techniques to confirm that this compound possesses significant antibacterial properties without cytotoxic effects on human cell lines (IC50 > 100 μg/mL) . -
Structural Elucidation and Mechanistic Studies
Detailed investigations into the structure and mechanism of action of this compound have been documented. These studies employed spectroscopic methods to assign stereochemical configurations and elucidate how the compound interacts with bacterial membranes .
Potential Applications
- Pharmaceutical Development : Given its potent antibacterial activity, this compound presents opportunities for development into new antibiotics that could address the growing issue of antibiotic resistance.
- Agricultural Use : The antimicrobial properties also suggest potential applications in agriculture as a biopesticide or plant pathogen control agent.
- Food Preservation : Due to its non-cytotoxic nature towards human cells, this compound could be explored as a natural preservative in food products.
Preparation Methods
Fermentation Medium Composition
The medium comprises the following components (Table 1):
Table 1: Composition of Fermentation Medium for this compound Production
| Component | Concentration (w/v) |
|---|---|
| Glucose | 1.0% |
| Ammonium sulfate | 1.0% |
| Yeast extract | 0.5% |
| Potassium phosphate | 0.2% |
| Magnesium sulfate | 0.05% |
| Calcium carbonate | 0.3% |
The pH is adjusted to 7.0 prior to sterilization. Calcium carbonate acts as a buffering agent to stabilize pH during fermentation.
Cultivation Conditions
Fermentation is performed under aerobic conditions in a stirred-tank bioreactor at 28–30°C for 68–72 hours. Agitation and aeration rates are critical to maintaining dissolved oxygen levels above 30% saturation, ensuring optimal biomass growth and antibiotic synthesis. Post-fermentation, the culture broth contains this compound predominantly in the extracellular fraction.
Extraction and Preliminary Purification
This compound’s lipophilic nature necessitates solvent-based extraction. The protocol involves:
Acidification and Solvent Extraction
The culture broth is centrifuged to remove cellular debris, and the supernatant is acidified to pH 2.0 using dilute hydrochloric acid. This step protonates the carboxylic acid group of this compound, enhancing its solubility in organic solvents. n-Butyl acetate is added at a 1:1 (v/v) ratio, and the mixture is stirred for 1 hour at room temperature. The organic layer is separated and concentrated under reduced pressure, yielding a crude extract containing this compound and related congeners.
Primary Chromatographic Purification
The crude extract is subjected to size-exclusion chromatography using Sephadex LH-20 equilibrated with methanol. Fractions are eluted isocratically, and bioactive fractions (determined by microbial assay against B. subtilis) are pooled and concentrated. This step removes low-molecular-weight impurities and partially separates this compound from structurally similar compounds.
High-Resolution Purification Strategies
Further purification employs a combination of normal-phase and reverse-phase chromatographies to achieve >95% purity.
Silica Gel Chromatography
The concentrated extract is loaded onto a silica gel column preconditioned with chloroform. Elution is performed using a stepwise gradient of chloroform:methanol (10:1 to 5:1 v/v). This compound elutes at a chloroform:methanol ratio of 7:1, as confirmed by thin-layer chromatography (TLC) on silica gel plates (Rf = 0.35 in chloroform:methanol 10:1).
Final Purification with Sephadex LH-20
The semi-purified compound is reapplied to a Sephadex LH-20 column and eluted with methanol. This step eliminates residual pigments and yields this compound as a yellowish-white powder with a purity suitable for structural characterization.
Structural Elucidation and Spectroscopic Data
Recent advances in analytical techniques have resolved long-standing ambiguities in this compound’s stereochemistry.
Key Spectroscopic Features
-
UV-Vis Spectroscopy : this compound exhibits λmax at 228 nm (ε = 12,400) and 278 nm (ε = 9,800) in ethanol, characteristic of conjugated triene systems.
-
Infrared Spectroscopy : Strong absorption bands at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (α,β-unsaturated ketone) confirm its macrolide backbone.
-
Mass Spectrometry : High-resolution ESI-MS analysis gives [M+H]+ at m/z 781.4865, consistent with the molecular formula C44H70O12.
Stereochemical Assignment
A 2022 study combined nuclear magnetic resonance (NMR) spectroscopy with computational modeling to assign the absolute configuration of this compound’s 17-O-glycosyl moiety. Key findings include:
-
The glycosyl unit is a rare 3-keto sugar, identified as 3-deoxy-3-keto-β-D-quinovopyranose.
-
The aglycone (Aurantinin A) contains six chiral centers, with configurations at C-8, C-10, and C-12 critical for antibacterial activity.
Quality Control and Bioactivity Assessment
Q & A
Q. What experimental protocols are recommended for the synthesis and characterization of Aurantinin B?
this compound synthesis requires strict adherence to reproducibility standards. Key steps include:
- Synthesis optimization : Use orthogonal purification methods (e.g., HPLC, column chromatography) to isolate this compound from co-eluting analogs. Document solvent systems, temperature, and catalyst ratios in detail .
- Structural characterization : Combine NMR (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) to resolve stereochemical ambiguities. For novel derivatives, include X-ray crystallography data if feasible .
- Purity validation : Report HPLC traces with baseline separation (≥95% purity) and provide batch-to-batch variability metrics .
Q. How should researchers design bioactivity assays for this compound to ensure statistical robustness?
- Assay selection : Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) over broad phenotypic screens. Include positive/negative controls (e.g., known inhibitors/DMSO) .
- Dose-response curves : Use at least six concentrations in triplicate to calculate IC₅₀/EC₅₀ values. Apply nonlinear regression models (e.g., Hill equation) .
- Data reporting : Provide raw data in supplementary materials, including outliers and justification for exclusion .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?
Contradictions often arise from assay variability or off-target effects. Mitigate these by:
- Meta-analysis : Pool data from independent studies (≥3) using random-effects models to quantify heterogeneity .
- Target deconvolution : Employ chemoproteomics (e.g., affinity chromatography, thermal shift assays) to identify binding partners .
- Pathway analysis : Integrate transcriptomic/proteomic datasets (e.g., STRING, KEGG) to distinguish primary targets from secondary effects .
Q. Example Workflow :
Identify conflicting studies (e.g., Study A: IC₅₀ = 10 μM; Study B: IC₅₀ = 50 μM).
Replicate assays under standardized conditions (pH, cell line, incubation time).
Apply Benjamini-Hochberg correction to adjust for false discovery rates in multi-target screens .
Q. What methodologies are effective for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- In vitro-in vivo correlation (IVIVC) : Use compartmental modeling to link plasma concentration (LC-MS/MS data) to efficacy endpoints (e.g., tumor volume reduction) .
- Tissue distribution studies : Employ radiolabeled this compound (¹⁴C/³H) with autoradiography to quantify organ-specific accumulation .
- Metabolite profiling : Identify major metabolites via UPLC-QTOF-MS and assess their activity to rule out prodrug mechanisms .
Q. How should researchers address discrepancies in this compound’s reported bioactivity across different cell lines?
- Standardize cell models : Use authenticated cell lines (e.g., ATCC) and document passage numbers, media conditions, and mycoplasma status .
- Multi-omics integration : Compare transcriptomic signatures (RNA-seq) of sensitive vs. resistant cell lines to identify predictive biomarkers .
- Mechanistic follow-up : Knock out candidate resistance genes (CRISPR/Cas9) to validate their role in this compound response .
Methodological Guidelines for Data Presentation
- Tables/Figures : Label all axes, include error bars (SEM/SD), and provide statistical tests used (e.g., ANOVA, t-test) .
- Reproducibility : Share raw spectra, assay protocols, and code for computational models in open-access repositories .
- Ethical compliance : Disclose conflicts of interest and obtain IRB approval for studies involving human-derived samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
